![molecular formula C9H4N2O B13804739 4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) CAS No. 78480-38-3](/img/structure/B13804739.png)
4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) typically involves multi-step reactions that include cyclization and annulation processes. One common synthetic route involves the formation of the isoxazole ring followed by the construction of the azepine ring through cyclization reactions. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product .
化学反応の分析
4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at positions that are more reactive due to the presence of electron-withdrawing or electron-donating groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
科学的研究の応用
4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies related to reaction mechanisms and synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing treatments.
Industry: Although industrial applications are limited, the compound’s unique properties make it a candidate for specialized applications in materials science and chemical manufacturing
作用機序
The mechanism of action of 4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) can be compared with other similar compounds, such as:
Isoxazolo[4,5-b]pyridine derivatives: These compounds share a similar isoxazole ring but differ in the fused ring systems and their biological activities.
Tetrahydrobenzo[b]azepines: These compounds have a similar azepine ring but differ in their overall structure and applications.
The uniqueness of 4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) lies in its fused ring system, which imparts distinct chemical and biological properties .
特性
CAS番号 |
78480-38-3 |
|---|---|
分子式 |
C9H4N2O |
分子量 |
156.14 g/mol |
IUPAC名 |
3-oxa-4,11-diazatetracyclo[5.4.1.02,6.08,10]dodeca-1(11),2(6),4,7,9-pentaene |
InChI |
InChI=1S/C9H4N2O/c1-4-5-2-7(5)11-8(1)9-6(4)3-10-12-9/h2-3H,1H2 |
InChIキー |
LYABESVYCXENHW-UHFFFAOYSA-N |
正規SMILES |
C1C2=C3C=C3N=C1C4=C2C=NO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


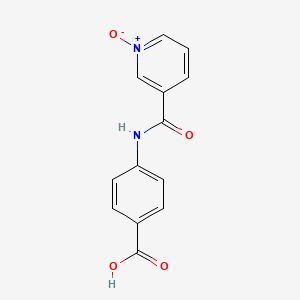
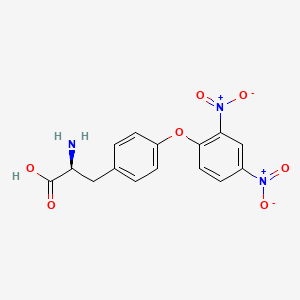
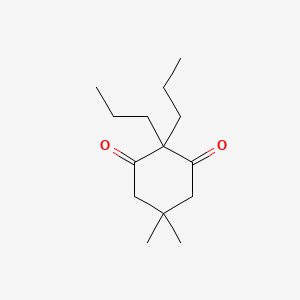
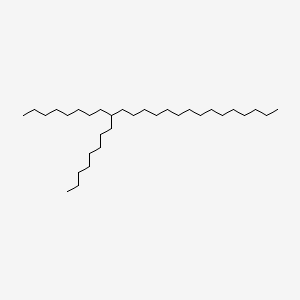
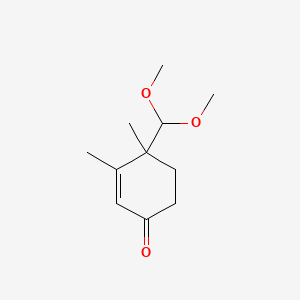
![(3aR,7S,7aR)-7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B13804695.png)

![4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)
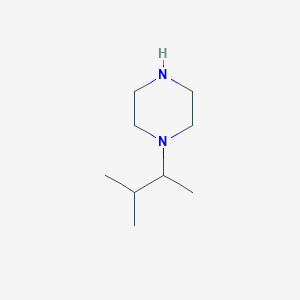
![9,10-Anthracenedione, 1,5-dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)-](/img/structure/B13804704.png)
![1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate](/img/structure/B13804705.png)
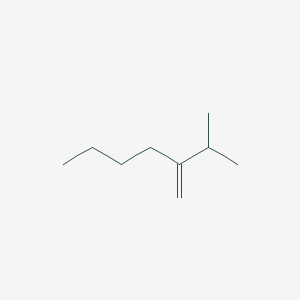
![Phenol, 2,2'-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis-](/img/structure/B13804721.png)

